molecular formula C10H19FN2O B13321963 (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No.: B13321963
M. Wt: 202.27 g/mol
InChI Key: QMFUXBBTIXYIRU-VHSXEESVSA-N
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Description

(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Tetrahydro-2H-pyran Moiety: This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an amine oxide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonates for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of fluorine substitution on biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidine: Lacks the amine group.

    (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

The presence of both the fluorine atom and the tetrahydro-2H-pyran moiety in (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine makes it unique. These functional groups can significantly influence the compound’s chemical and biological properties, potentially leading to enhanced activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C10H19FN2O

Molecular Weight

202.27 g/mol

IUPAC Name

(3S,4R)-3-fluoro-1-(oxan-4-yl)piperidin-4-amine

InChI

InChI=1S/C10H19FN2O/c11-9-7-13(4-1-10(9)12)8-2-5-14-6-3-8/h8-10H,1-7,12H2/t9-,10+/m0/s1

InChI Key

QMFUXBBTIXYIRU-VHSXEESVSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1N)F)C2CCOCC2

Canonical SMILES

C1CN(CC(C1N)F)C2CCOCC2

Origin of Product

United States

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